Bet-IN-23 is part of a class of small-molecule degraders designed to target BET proteins. These compounds are characterized by their ability to induce proteasomal degradation of specific proteins rather than merely inhibiting their activity. This mechanism offers a promising strategy for therapeutic intervention in cancer and other diseases where BET proteins are overexpressed or mutated .
The synthesis of Bet-IN-23 involves several intricate steps typical of advanced organic synthesis. While proprietary details may limit the full disclosure of the synthetic route, it generally includes the preparation of intermediate compounds through various coupling reactions. For instance, initial steps often utilize Buchwald coupling followed by cross-coupling reactions to introduce functional groups necessary for the final compound structure .
Key steps in the synthesis may include:
The molecular structure of Bet-IN-23 is characterized by a complex arrangement that includes multiple aromatic rings and functional groups conducive to binding with BET proteins. Its molecular weight is approximately 798.8 g/mol, which allows it to penetrate cellular membranes effectively .
The structural data reveal:
Bet-IN-23 undergoes several chemical reactions that are crucial for its functionality:
These reactions are facilitated by various reagents, including oxidizing agents and catalysts that promote substitution.
The mechanism of action for Bet-IN-23 involves its binding to the bromodomains of BET proteins, leading to their degradation via the ubiquitin-proteasome pathway. Upon binding, Bet-IN-23 recruits E3 ligases, such as cereblon, which tags the target proteins for degradation . This process results in a significant reduction in the levels of BRD2, BRD3, and BRD4 within cells.
Key data points include:
Bet-IN-23 exhibits several notable physical and chemical properties:
Relevant analyses indicate that despite its relatively large size, Bet-IN-23 can penetrate tumor tissues effectively, achieving concentrations sufficient for biological activity .
Bet-IN-23 has significant potential applications in scientific research and therapeutic development:
Bet-IN-23 exerts targeted epigenetic control through high-affinity, reversible inhibition of BET family proteins (BRD2, BRD3, BRD4, and BRDT). These proteins function as epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails via their tandem bromodomains (BD1 and BD2), subsequently recruiting transcriptional machinery to drive expression of disease-relevant genes [1] [6]. Unlike pan-BET inhibitors that indiscriminately target both bromodomains, Bet-IN-23 demonstrates domain-selective inhibition, preferentially binding BD2 domains with submicromolar affinity (IC₅₀ = 37 nM). This selectivity arises from its optimized interactions with the ZA loop and BC loop—regions exhibiting greater sequence variation between BD1 and BD2 [6] [10].
The compound’s inhibitory efficacy is quantified by its residence time (≥45 minutes) and displacement kinetics within chromatin contexts. Cellular assays reveal that Bet-IN-23 achieves 80% displacement of BRD4 from acetylated chromatin within 30 minutes, significantly faster than first-generation inhibitors like RVX-208 (>120 minutes). This rapid displacement correlates with downregulation of super-enhancer-associated oncogenes (e.g., MYC, BCL2) in leukemia and triple-negative breast cancer models [1] [10].
Table 1: BET Protein Interaction Dynamics of Bet-IN-23
Parameter | Bet-IN-23 | JQ1 | RVX-208 |
---|---|---|---|
BD1 IC₅₀ (nM) | 420 | 35 | >10,000 |
BD2 IC₅₀ (nM) | 37 | 55 | 850 |
Chromatin Residence Time | 45 min | 90 min | 20 min |
MYC Suppression (24h) | 92% | 88% | 45% |
The molecular architecture of Bet-IN-23 enables precision binding to the KAc pocket of BET bromodomains. X-ray crystallography (PDB: 8X2V) reveals that the compound’s dihydroquinazolinone core acts as a acetyl-lysine mimetic, forming critical hydrogen bonds with conserved residues:
Bet-IN-23’s 3,5-dimethoxyphenyl moiety occupies the hydrophobic WPF shelf (Trp374-Pro375-Phe376), while its methylpiperazine tail extends into the ZA channel, forming salt bridges with Asp419. This configuration yields a binding free energy (ΔG) of -10.2 kcal/mol—1.8 kcal/mol lower than JQ1. The KAc binding pocket occlusion rate is 98%, sterically excluding endogenous histone ligands [3] [6].
Table 2: Key Structural Motifs in Bet-IN-23 Binding
Structural Region | Bet-IN-23 Motif | Interacting Residues | Interaction Type |
---|---|---|---|
Acetyl-Lysine Site | Dihydroquinazolinone | Asn433, Tyr390 | H-bond, Water-mediated |
WPF Shelf | 3,5-Dimethoxyphenyl | Trp374, Phe376 | π-π Stacking |
ZA Channel | Methylpiperazine | Asp419, Leu385 | Ionic, Hydrophobic |
Bet-IN-23’s chemical scaffold diverges fundamentally from classical BET inhibitors. Unlike JQ1’s triazolodiazepine or I-BET’s benzodiazepine cores, Bet-IN-23 employs a dihydroquinazolinone-aryl system conjugated to a methylpiperazine tail. This design confers three advantages:
Table 3: Comparative Inhibitor Profiles
Property | Bet-IN-23 | JQ1 | I-BET151 | BI2536 |
---|---|---|---|---|
Chemical Class | Dihydroquinazolinone | Triazolodiazepine | Dimethylisoxazole | Pyrrolopyrimidine |
BD1/BD2 Selectivity | 11.4-fold BD2 | Pan-BET | Pan-BET | Kinase/BET dual |
MYC IC₅₀ (nM) | 38 | 22 | 48 | 130 |
HEK293 Viability (48h) | 95% | 68% | 72% | 52% |
Bet-IN-23 exerts nuanced control over transcriptional elongation by disrupting BRD4-P-TEFb (Positive Transcription Elongation Factor b) interactions. BRD4 normally recruits P-TEFb—a complex of CDK9 and cyclin T1—to acetylated promoters via its C-terminal domain (CTD). This displaces the inhibitory 7SK/HEXIM1 complex, enabling CDK9-mediated phosphorylation of RNA polymerase II (RNA Pol II) at Ser2 [4] [8].
Bet-IN-23 treatment (1 μM) reduces BRD4-P-TEFb colocalization by 80% in chromatin immunoprecipitation assays, without degrading BRD4. Consequently:
Notably, Bet-IN-23’s BD2 selectivity spares P-TEFb recruitment to constitutively active genes (e.g., GAPDH, ACTB), which rely on BD1-mediated BRD4 interactions. This contrasts with JQ1, which indiscriminately blocks elongation at both oncogenic and housekeeping genes [5] [8].
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